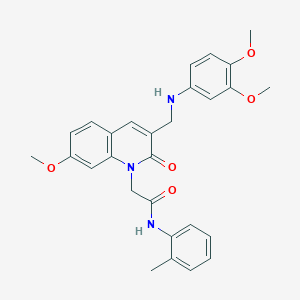

![molecular formula C10H11N3O2 B2386475 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid CAS No. 951933-00-9](/img/structure/B2386475.png)

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a fused ring system combining a pyridine and a 1,2,4-triazole . The butanoic acid moiety is attached to the triazolo[4,3-a]pyridine core .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a precursor containing the triazolo[4,3-a]pyridine core with various reagents . For example, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized via aromatic nucleophilic substitution . Another method involves a one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” is complex, with a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Researchers have developed novel methods for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related compounds, showcasing the chemical versatility and potential applications of these heterocyclic compounds. For instance, Zheng et al. (2014) introduced a metal-free synthesis approach for 1,2,4-triazolo[1,5-a]pyridines using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which offers a convenient route with short reaction times and high yields (Zisheng Zheng et al., 2014). Similarly, Ibrahim et al. (2011) reported the acylation of heteroaromatic amines leading to the synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions, highlighting their efficiency in creating heterocyclic compounds (H. M. Ibrahim et al., 2011).

Pharmaceutical and Biological Applications

Triazolopyridines exhibit significant biological activity, making them valuable in the development of pharmaceuticals. El-Kurdi et al. (2021) synthesized triazolopyridines using N-Chlorosuccinimide for oxidative cyclization, demonstrating their potential pharmaceutical applications due to their biological activities (Said El-Kurdi et al., 2021). Additionally, the study by Flefel et al. (2018) on triazolopyridine derivatives underscores their antimicrobial and antioxidant properties, which were further supported by in silico molecular docking screenings, suggesting their efficacy as novel pharmaceutical agents (E. M. Flefel et al., 2018).

Development of Novel Compounds

Research efforts are also directed towards creating novel compounds with enhanced properties. Patil et al. (2011) focused on the synthesis of pyrazolopyridine annulated heterocycles to study the effect of substituents on photophysical properties, indicating the potential of these compounds in materials science and optical applications (Shivaraj P. Patil et al., 2011). Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with the 1,2,4-triazolo[1,5-a]pyrimidine ring, exhibiting antibacterial activity against various microbial strains, showcasing the applicability of these compounds in developing new antibacterial agents (S. Lahmidi et al., 2019).

Direcciones Futuras

The future directions for research on “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related compounds, it may be of interest to evaluate this compound for potential therapeutic applications .

Propiedades

IUPAC Name |

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLKIVSJCCBXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)

![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)

![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)

![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)